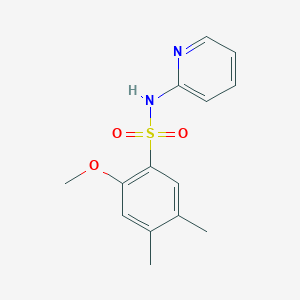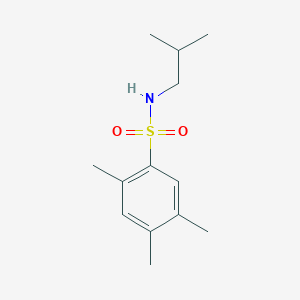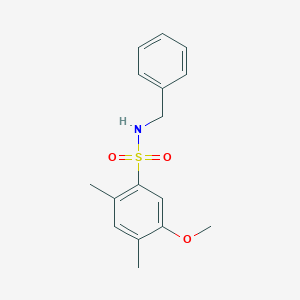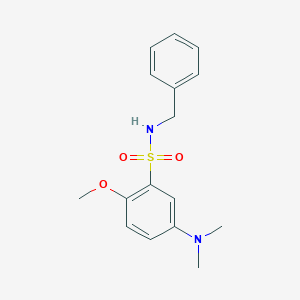
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as IPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPS is a sulfonamide derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics.
Mecanismo De Acción
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide selectively inhibits carbonic anhydrase IX by binding to its active site and blocking its activity. Carbonic anhydrase IX is overexpressed in various types of cancer cells, and its inhibition can lead to the suppression of tumor growth. This compound has also been shown to inhibit the growth of other cancer cell lines, including breast cancer and prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in vivo. It has been shown to inhibit the growth of cancer cells without affecting normal cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high yield synthesis, minimal toxicity, and selective inhibition of carbonic anhydrase IX. However, this compound has limitations in terms of its solubility, which can affect its bioavailability and efficacy. Further studies are needed to optimize the formulation of this compound for its use in vivo.
Direcciones Futuras
Include the optimization of N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide formulation for its use in vivo, the development of novel this compound derivatives with improved solubility and efficacy, and the investigation of this compound's potential applications in other fields, including material science and organic electronics.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has shown promising results as a selective inhibitor of carbonic anhydrase IX and has potential applications in cancer therapy. Further studies are needed to optimize the formulation of this compound for its use in vivo and to develop novel this compound derivatives with improved solubility and efficacy.
Métodos De Síntesis
N-isopropyl-4-(pentyloxy)-1-naphthalenesulfonamide has been synthesized through various methods, including the reaction of 4-bromo-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Another method involves the reaction of 4-chloro-1-naphthalenesulfonamide with pentyloxy magnesium bromide, followed by the reaction with isopropylmagnesium chloride. Both these methods have resulted in the synthesis of this compound with high yields.
Propiedades
Fórmula molecular |
C18H25NO3S |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
4-pentoxy-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-4-5-8-13-22-17-11-12-18(23(20,21)19-14(2)3)16-10-7-6-9-15(16)17/h6-7,9-12,14,19H,4-5,8,13H2,1-3H3 |
Clave InChI |
WDLOUISMJZFMIE-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)











![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
